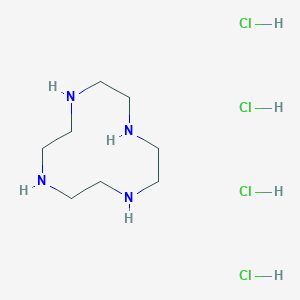

1,4,7,10-Tetraazacyclododecane tetrahydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

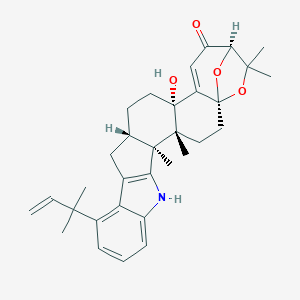

1,4,7,10-Tetraazacyclododecane tetrahydrochloride is a macrocyclic compound with the chemical formula C8H20N4 · 4HClThis compound is notable for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .

Mécanisme D'action

Target of Action

1,4,7,10-Tetraazacyclododecane tetrahydrochloride, also known as Cyclen tetrahydrochloride, is a macrocycle hydrochloride salt

Mode of Action

Cyclen tetrahydrochloride has an orthorhombic crystal structure . The cations are reported to exhibit crystallographic two-fold rotation symmetry and quadrangular conformation, having protonated N atoms at corner positions . .

Biochemical Pathways

It’s worth noting that cyclen tetrahydrochloride is a precursor to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), a macrocyclic complexing agent . DOTA has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .

Action Environment

It’s worth noting that the synthesis of cyclen tetrahydrochloride involves the use of perhydro-2a,4a,6a,8a-tetraazacyclopenteno[1,3-f,g]acenaphthylene as a precursor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododecane typically involves the cyclization of triethylenetetramine with diethyl oxalate in methanolic solution, yielding a twelve-membered cyclic oxamide. This product is then further processed to obtain 1,4,7,10-Tetraazacyclododecane . Another method involves the use of trifluoromethanesulfonic acid diphenyl ester as a key cyclization reagent .

Industrial Production Methods

Industrial production of 1,4,7,10-Tetraazacyclododecane often follows the Richman-Atkins synthesis, which involves the preparation of amine tosyl derivatives. This method is advantageous due to its cost-effectiveness and environmental benefits .

Analyse Des Réactions Chimiques

Types of Reactions

1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:

Substitution Reactions: It can react with different substituents to form derivatives.

Complexation Reactions: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.

Common Reagents and Conditions

Common reagents used in reactions with 1,4,7,10-Tetraazacyclododecane include trifluoromethanesulfonic acid, diethyl oxalate, and various metal salts. Reaction conditions often involve methanolic solutions and moderate temperatures .

Major Products

The major products formed from reactions involving 1,4,7,10-Tetraazacyclododecane include its metal complexes and various substituted derivatives .

Applications De Recherche Scientifique

1,4,7,10-Tetraazacyclododecane tetrahydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of macrocyclic chelating agents for metal ions.

Biology: It is employed in the radiolabeling of carbon nanotube bioconjugates by chelating radioisotopes.

Medicine: It forms complexes with gadolinium, which are used as MRI contrast agents.

Industry: It is used in the synthesis of various functionalized macrocyclic compounds.

Comparaison Avec Des Composés Similaires

1,4,7,10-Tetraazacyclododecane tetrahydrochloride is unique due to its high stability and selectivity in forming metal complexes. Similar compounds include:

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Used for radiolabeling and as MRI contrast agents.

1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic compound with similar chelating properties.

1,4,7-Triazacyclononane: A smaller macrocyclic compound used in similar applications.

These compounds share similar properties but differ in their ring sizes and specific applications, highlighting the versatility and uniqueness of this compound.

Propriétés

Numéro CAS |

10045-25-7 |

|---|---|

Formule moléculaire |

C8H21ClN4 |

Poids moléculaire |

208.73 g/mol |

Nom IUPAC |

1,4,7,10-tetrazacyclododecane;hydrochloride |

InChI |

InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |

Clé InChI |

FCBMQXSGMDFCSC-UHFFFAOYSA-N |

SMILES |

C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl |

SMILES canonique |

C1CNCCNCCNCCN1.Cl |

Key on ui other cas no. |

10045-25-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)